molecular formula C12H9N3O3 B14283444 2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one CAS No. 138507-60-5

2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14283444
CAS No.: 138507-60-5
M. Wt: 243.22 g/mol
InChI Key: OFGGGBDZIJZHHA-UHFFFAOYSA-N
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Description

2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a phenylhydrazinylidene moiety, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-nitrobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenylhydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion to amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted phenylhydrazinylidene derivatives.

Scientific Research Applications

2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The phenylhydrazinylidene moiety can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents.

    5-Hydroxy-6-(phenylhydrazinylidene)cyclohexa-2,4-dien-1-one: Contains a hydroxyl group instead of a nitro group.

Uniqueness

2-Nitro-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of both a nitro group and a phenylhydrazinylidene moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

CAS No.

138507-60-5

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-nitro-6-phenyldiazenylphenol

InChI

InChI=1S/C12H9N3O3/c16-12-10(7-4-8-11(12)15(17)18)14-13-9-5-2-1-3-6-9/h1-8,16H

InChI Key

OFGGGBDZIJZHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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